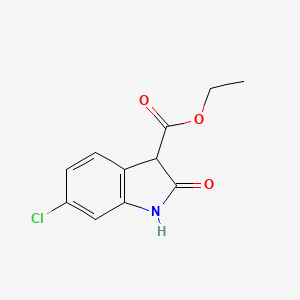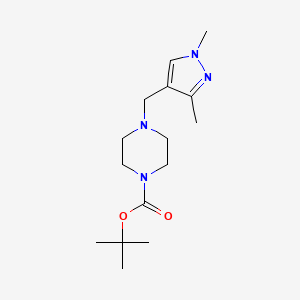
4-(Pentafluoroethyl)-1,3,5-triazin-2-amine
Overview
Description
4-(Pentafluoroethyl)-1,3,5-triazin-2-amine, commonly known as PFETA, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a unique combination of properties that make it an ideal reagent for a variety of reactions. PFETA has been used in the synthesis of various compounds, as well as in the investigation of biochemical and physiological processes. In
Scientific Research Applications
Synthesis and Organic Chemistry
Triazine derivatives, including those related to 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine, are central to developing novel organic synthesis methodologies. For instance, triazine compounds have been synthesized for use as CGRP receptor antagonists, showcasing their potential in medicinal chemistry (Lim, Dolzhenko, & Dolzhenko, 2014). Additionally, methods for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines via microwave irradiation demonstrate the efficiency and versatility of triazine chemistry in creating structurally diverse molecules (Dolzhenko et al., 2021).
Biological Activities
Research into triazine derivatives extends into exploring their biological activities. Some triazine compounds have been identified for their potent antileukemic activity, highlighting the therapeutic potential of these chemicals (Dolzhenko et al., 2021). Moreover, the exploration of fused heterobicyclic nitrogen systems based on 1,2,4-triazine derivatives has led to the discovery of compounds with cytotoxic activity against cancer cell lines, further emphasizing the importance of triazine frameworks in drug discovery (Saad, Youssef, & Mosselhi, 2011).
Material Science
In material science, triazine-based molecules have been utilized for their unique properties. For example, novel two-photon absorbing (TPA) chromophores incorporating the triazine core have been synthesized, showcasing applications in the development of materials for optical technologies (Kannan et al., 2004). Such materials could have implications in fields ranging from telecommunications to medical imaging.
properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5N4/c6-4(7,5(8,9)10)2-12-1-13-3(11)14-2/h1H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIVKKVSZWPNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)N)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022932 | |
| Record name | 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluoroethyl)-1,3,5-triazin-2-amine | |
CAS RN |
1803609-43-9 | |
| Record name | 4-(Pentafluoroethyl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Azaspiro[3.5]nonan-7-ol](/img/structure/B1447369.png)








